molecular formula C4H9NO B1365027 3-Methylazetidin-3-ol CAS No. 256931-54-1

3-Methylazetidin-3-ol

Cat. No.: B1365027
CAS No.: 256931-54-1
M. Wt: 87.12 g/mol
InChI Key: LDLAEUFQUOXALI-UHFFFAOYSA-N
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Description

3-Methylazetidin-3-ol is a heterocyclic compound with the molecular formula C4H9NO . It has a molecular weight of 87.12 g/mol . The compound is also known by other synonyms such as 3-Hydroxy-3-methylazetidine and 3-methyl-3-azetidinol .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3 . The Canonical SMILES is CC1(CNC1)O .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 87.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 87.068413911 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 6 .

Scientific Research Applications

Synthesis and Glycosidase Inhibitory Activity

A study by Lawande et al. (2015) focused on the synthesis of azetidine iminosugars, including 3-methylazetidin-3-ol derivatives, from d-glucose. They found that N-methylated compounds exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, indicating potential applications in enzymatic inhibition.

Optical Resolution and Absolute Configurations

Research by Shustov and Rauk (1996) involved the optical resolution of enantiomers of 3-methylazetidin-2-one and related compounds. They established absolute configurations of these molecules, which is crucial for understanding their chemical behavior and potential applications in stereochemistry.

Synthesis of Azetidine Derivatives

Salgado et al. (2003) explored the synthesis of 1-alkyl-2-methylazetidin-3-ones, including the hydrolysis of certain derivatives to produce 1-alkyl-2-methylazetidin-3-ols. This study, available at this link, contributes to the understanding of azetidine synthesis and its potential in creating diverse chemical structures.

Conformational Analysis of Azetidines

In 1971, Higgins, Cromwell, and Paudler conducted a conformational analysis of various azetidines, including this compound derivatives. Their work provides insights into the preferred conformations of these compounds, which is essential for their application in molecular design.

Alkaline Hydrolysis Study

A study on the alkaline hydrolysis of N-methylazetidin-2-one by Frau et al. (1998) offers insights into the reaction mechanisms of related compounds. This research enhances the understanding of chemical reactions involving azetidine structures.

Antibacterial Applications

The work of Frigola et al. (1995) focused on synthesizing 7-azetidinylquinolones, including derivatives of this compound, for their antibacterial properties. Their findings highlight the potential use of these compounds in developing new antibacterial agents.

Biochemical Analysis

Biochemical Properties

3-Methylazetidin-3-ol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, which can be used in the preparation of catalysts The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its potential to form complexes with metal ions suggests that it could influence cell signaling pathways and gene expression by acting as a catalyst in biochemical reactions

Molecular Mechanism

At the molecular level, this compound exerts its effects through its hydroxyl group, which can form hydrogen bonds with other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures below -20°C to maintain its stability

Metabolic Pathways

Its interaction with enzymes and cofactors can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form complexes with metal ions This property can affect its localization and accumulation in specific cellular compartments

Subcellular Localization

Its ability to form hydrogen bonds and complexes with metal ions suggests that it may be directed to specific compartments or organelles within the cell

Properties

IUPAC Name

3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLAEUFQUOXALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468266
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256931-54-1
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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